molecular formula C9H16O B1620215 2,3,6-trimethylcyclohexan-1-one CAS No. 42185-47-7

2,3,6-trimethylcyclohexan-1-one

Cat. No.: B1620215
CAS No.: 42185-47-7
M. Wt: 140.22 g/mol
InChI Key: BUKYTXOAQJIBTL-UHFFFAOYSA-N
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Description

2,3,6-Trimethylcyclohexan-1-one is a cyclic ketone with a substituted cyclohexane backbone featuring methyl groups at positions 2, 3, and 4. TMCH is a key intermediate in fragrance and carotenoid synthesis, produced via gas-phase hydrogenation of ketoisophorone (KIP) using heterogeneous catalysts . The positional isomerism of methyl groups significantly influences reactivity, stability, and applications.

Properties

IUPAC Name

2,3,6-trimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-6-4-5-7(2)9(10)8(6)3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKYTXOAQJIBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962347
Record name 2,3,6-Trimethylcyclohexan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID10962347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42185-47-7
Record name 2,3,6-Trimethylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42185-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 2,3,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042185477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-Trimethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-trimethylcyclohexan-1-one can be synthesized through various methods. One common approach involves the alkylation of cyclohexanone with methylating agents under controlled conditions. Another method includes the hydrogenation of trimethylphenol derivatives .

Industrial Production Methods: In industrial settings, cyclohexanone, 2,3,6-trimethyl- is often produced via catalytic hydrogenation of trimethylphenol in the presence of a suitable catalyst such as palladium or platinum. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-trimethylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Fragrance and Flavor Industry

Fragrance Formulation

  • Use : 2,3,6-Trimethylcyclohexan-1-one is commonly used in the fragrance industry due to its sweet and floral scent profile.
  • Case Study : A study on volatile compounds from various sources identified this compound as a significant contributor to the aroma of certain floral fragrances .

Food Flavoring

  • Use : The compound is also utilized as a food flavoring agent owing to its appealing taste characteristics.
  • Case Study : Research indicated that this compound was detected in various food products, enhancing their sensory profiles .

Synthetic Intermediate in Chemical Processes

This compound serves as an important intermediate in the synthesis of other valuable compounds:

  • Vitamin E Production : It plays a crucial role in the synthesis of vitamin E derivatives. The compound can be converted into trimethylhydroquinonediacetate (TMHQ-DA), which is a precursor for vitamin E acetate .
Compound Role Application
This compoundIntermediateVitamin E synthesis
Dihydroketoisophorone (DH-KIP)PrecursorCarotenoid synthesis

Environmental and Biological Applications

Recent studies have highlighted the potential environmental applications of this compound:

  • Biological Activity : It has been identified in algal volatiles and may play a role in ecological interactions within aquatic environments .
  • Safety Profile : Toxicological assessments indicate that while the compound exhibits low toxicity levels in controlled studies, ongoing evaluations are necessary to ensure safety in consumer products .

Mechanism of Action

The mechanism of action of cyclohexanone, 2,3,6-trimethyl- involves its interaction with various molecular targets. In reduction reactions, for example, the carbonyl group undergoes nucleophilic attack by hydride ions, leading to the formation of alcohols. The presence of methyl groups influences the reactivity and stability of the compound, affecting its interaction with enzymes and other biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclohexanone Derivatives

2.1 Structural Isomers and Stereochemical Variants
  • 2,2,6-Trimethylcyclohexan-1-one (TMCH): Structure: Methyl groups at positions 2, 2, and 5. Synthesis: Produced via partial hydrogenation of KIP (2,6,6-trimethyl-2-cyclohexen-1,4-dione) in the gas phase using oxide catalysts (e.g., NiO, CuO, ZnO) at 220–270°C . Applications: Critical precursor for β-damascone (fragrance) and retinol (vitamin A) synthesis . Natural Occurrence: Detected in Spirulina supplements and algal volatiles as an apocarotenoid degradation product .
  • 2,6,6-Trimethylcyclohex-2-en-1-one: Structure: A cyclohexenone derivative with a double bond at position 2 and methyl groups at 2, 6, and 6. Synthesis: Synthesized from β-cyclocitral via oxidation and elimination steps . Role in Nature: Common in dinoflagellates (Prorocentrum cordatum) as a light-harvesting pigment degradation product .
  • 4-Hydroxy-2,2,6-trimethylcyclohexan-1-one :

    • Isomers : Trans- and cis-4-hydroxy-TMCH diastereomers, separated via fractional rectification under high vacuum (0.1–5 mbar) using columns with 30–80 theoretical separation stages .
    • Stability : Sensitive to acid/base conditions, requiring careful industrial-scale purification .
2.2 Functional and Positional Analogs
  • 3,5,5-Trimethylcyclohex-3-en-1-ol: Structure: Cyclohexenol with methyl groups at 3, 5, and 3. Synthesis: Derived from α-isophorone via deconjugation and reduction . Bioactivity: Implicated in algal oxidative stress response mechanisms .
  • 2-Hydroxy-2,6,6-trimethylcyclohexan-1-one :

    • Occurrence : Found in Chromera velia algae and synthesized from β-cyclocitral .

Comparative Data Table

Compound CAS Number Key Features Synthesis Method Natural Source Applications
2,3,6-Trimethylcyclohexan-1-one Limited data Methyl groups at 2,3,6; structural analog of TMCH Not specified Not reported Under investigation
2,2,6-Trimethylcyclohexan-1-one (TMCH) 2408-37-9 Industrial intermediate; stable cyclic ketone Gas-phase hydrogenation of KIP Spirulina supplements Fragrance, vitamin A synthesis
2,6,6-Trimethylcyclohex-2-en-1-one N/A Cyclohexenone derivative; photoprotective apocarotenoid Oxidation of β-cyclocitral Prorocentrum cordatum algae Photoprotection in algae
4-Hydroxy-TMCH isomers 7500-42-7 (trans) Diastereomers with hydroxyl group at position 4 Fractional rectification under vacuum Synthetic/industrial Pharmaceutical intermediates

Key Research Findings

  • Synthetic Efficiency : TMCH production via gas-phase hydrogenation achieves higher yields (up to 92% selectivity) compared to liquid-phase methods, reducing costs and environmental impact .
  • Biological Significance: Apocarotenoids like 2,6,6-trimethylcyclohex-2-en-1-one are critical for algae to mitigate oxidative damage from reactive oxygen species (ROS) .
  • Industrial Challenges : Separation of diastereomers (e.g., trans- vs. cis-4-hydroxy-TMCH) requires advanced vacuum distillation techniques to avoid equilibration .

Biological Activity

2,3,6-trimethylcyclohexan-1-one is a cyclic ketone with the molecular formula C9H16OC_9H_{16}O and a molecular weight of approximately 140.22 g/mol. This compound has garnered attention in various fields, including food science and environmental studies, due to its unique biological activities and potential applications.

  • IUPAC Name: this compound
  • CAS Number: 2408-37-9
  • Molecular Structure: The structure consists of a cyclohexane ring with three methyl groups and a ketone functional group.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various microbial strains.
  • Allelopathic Effects: This compound affects the growth of certain algae and cyanobacteria.
  • Flavoring Agent: Commonly used in food products for its pleasant aroma.

Antimicrobial Activity

A study demonstrated that this compound possesses significant antimicrobial properties. The compound was tested against several pathogens, yielding the following results:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.8 mg/mL
Candida albicans1.0 mg/mL

These findings suggest that the compound could be beneficial in developing natural preservatives or antimicrobial agents in food products .

Allelopathic Effects

The compound has been observed to inhibit the growth of specific algae and cyanobacteria, which can have implications for water quality management. For instance:

  • Microcystis aeruginosa: Exposure to this compound resulted in cell rupture and significant reduction in algal biomass.
  • Chlorella pyrenoidosa: The growth was inhibited at concentrations as low as 0.5 mg/mL.

This allelopathic activity can be attributed to its ability to disrupt cellular processes in these organisms .

Case Study 1: Impact on Algal Blooms

A field study conducted in Lake Tsukui, Japan, revealed that the presence of this compound during algal bloom periods led to a notable shift in the dominant algal species from green to blue-green algae. This shift was linked to the compound's lytic activity against cyanobacteria .

Case Study 2: Flavor Profile Enhancement

In food science applications, this compound has been used to enhance flavor profiles in various products. Its pleasant aroma contributes to the sensory quality of food items such as baked goods and confectioneries. Sensory evaluations indicated a preference for products containing this compound over those without it .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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